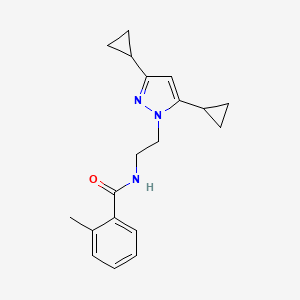![molecular formula C18H11ClN2S2 B2394956 6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole CAS No. 400075-94-7](/img/structure/B2394956.png)
6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole” is a chemical compound with the molecular formula C18H11ClN2S2 and a molecular weight of 354.87634 . It is also known by the synonym "3-(6-chloro-1,3-benzothiazol-2-yl)-2-pyridinyl phenyl sulfide" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 354.87634 . Unfortunately, other specific physical and chemical properties of this compound are not mentioned in the available resources.Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole, including those related to 6-Chloro-2-[2-(phenylsulfanyl)-3-pyridinyl]-1,3-benzothiazole, possess significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial and fungal strains. Studies have demonstrated that such derivatives can serve as potent antimicrobial agents, potentially leading to the development of new therapeutic drugs. For instance, Patel et al. (2007) synthesized 2-amino substituted benzothiazoles and found them to exhibit variable and modest activity against investigated strains of bacteria and fungi, highlighting the role of these compounds in antimicrobial research (Patel & Agravat, 2007).
Synthesis of Novel Heterocyclic Compounds
The synthesis and biological evaluation of new heterocyclic compounds derived from this compound have been a significant area of research. These studies aim to explore the chemical versatility of benzothiazole derivatives in creating compounds with potential pharmacological activities. Darweesh et al. (2016) utilized enaminosulfones derived from benzothiazole for the construction of novel heterocycles, including pyrazolo[1,5-a]pyrimidines and [1,2,4]-triazolo[1,5-a]pyramidines, under microwave and thermal conditions. This work demonstrates the compound's utility in synthesizing diverse heterocyclic systems with potential biological activities (Darweesh, Mekky, Salman, & Farag, 2016).
Propiedades
IUPAC Name |
6-chloro-2-(2-phenylsulfanylpyridin-3-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S2/c19-12-8-9-15-16(11-12)23-18(21-15)14-7-4-10-20-17(14)22-13-5-2-1-3-6-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBADBUFPBPKHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2394874.png)
![6-Hydroxy-11-(pyridin-4-yl)-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2394875.png)

![3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)




![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2394887.png)

![(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2394892.png)
![methyl 2-(3,4,9-trimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2394894.png)
![5-(3-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2394895.png)
![1-(3-fluorobenzyl)-3-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394896.png)